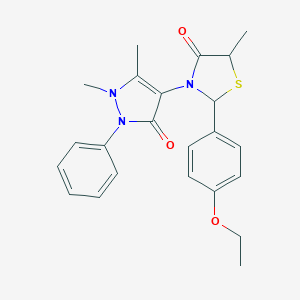
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one, also known as DMPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a thiazolidinone derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
科学研究应用
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new anti-inflammatory drugs. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce inflammation in animal models of inflammatory diseases.
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one also has potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
作用机制
The mechanism of action of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of pro-inflammatory cytokines. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism in animal models of diabetes. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has also been shown to reduce oxidative stress and to protect against liver damage.
实验室实验的优点和局限性
One of the main advantages of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one for lab experiments is its wide range of potential applications. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, which makes it a valuable tool for researchers studying these areas. Another advantage of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is its relatively low toxicity. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to be well-tolerated in animal studies, which makes it a safe compound to use in lab experiments.
One of the limitations of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is its limited solubility in water. This can make it difficult to administer to animals in lab experiments. Another limitation is its high cost. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is a synthetic compound that is relatively expensive to produce, which can make it difficult for some researchers to use in their experiments.
未来方向
There are several future directions for 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one research. One area of research is the development of new anti-inflammatory drugs based on 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to be a potent inhibitor of pro-inflammatory cytokines, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Another area of research is the development of new cancer therapies based on 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and to induce apoptosis, which makes it a potential candidate for the development of new cancer drugs.
Finally, there is potential for 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one to be used in the treatment of diabetes. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to improve glucose metabolism in animal models of diabetes, which makes it a potential candidate for the development of new diabetes drugs.
Conclusion:
In conclusion, 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is a synthetic compound that has potential applications in a wide range of scientific research areas. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, and has potential for use in the development of new drugs in these areas. While there are limitations to the use of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments, its wide range of potential applications and relatively low toxicity make it a valuable tool for researchers.
合成方法
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the reaction of 1,3-thiazolidin-4-one with 4-ethoxyphenyl isothiocyanate, followed by the reaction of the resulting compound with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a catalyst. The final product is obtained through the addition of methyl iodide to the intermediate compound.
属性
分子式 |
C23H25N3O3S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S/c1-5-29-19-13-11-17(12-14-19)23-25(21(27)16(3)30-23)20-15(2)24(4)26(22(20)28)18-9-7-6-8-10-18/h6-14,16,23H,5H2,1-4H3 |
InChI 键 |
IPIMVIHPIQICCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2N(C(=O)C(S2)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)C2N(C(=O)C(S2)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)



![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B277666.png)
![4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B277667.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)
